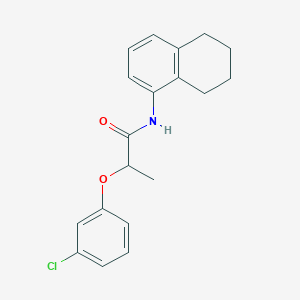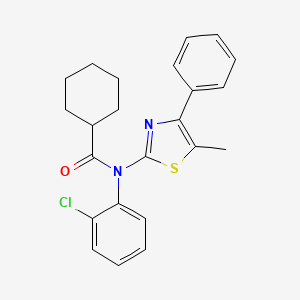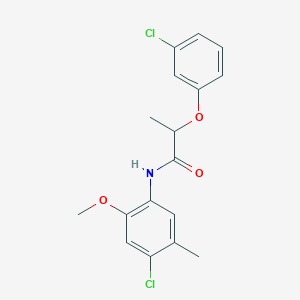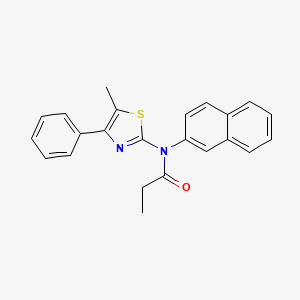
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide
描述
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide, also known as TTT-3002, is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications. TTT-3002 belongs to a class of compounds known as CB1 inverse agonists, which have been shown to have potential therapeutic effects on a variety of conditions, including obesity, diabetes, and addiction.
作用机制
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide acts as an inverse agonist at the CB1 receptor, which is a receptor found in the brain and other tissues that is involved in regulating appetite, mood, and addiction. By blocking the CB1 receptor, this compound can reduce food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce food intake, body weight, and drug-seeking behavior in rodents. The compound has also been shown to have potential anti-inflammatory effects and to improve insulin sensitivity, suggesting that it may have potential therapeutic applications for conditions such as obesity and diabetes.
实验室实验的优点和局限性
One advantage of 2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide is that it has been shown to be effective in reducing food intake and body weight in rodents, making it a promising candidate for further research in these areas. However, one limitation is that the compound has not yet been tested in humans, so its potential therapeutic applications in humans are not yet known.
未来方向
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide. One area of research could be on the compound's potential as a treatment for obesity and diabetes in humans. Another area of research could be on its potential as a treatment for addiction in humans. Additionally, further studies could be conducted to better understand the compound's mechanism of action and to identify any potential side effects or limitations.
科学研究应用
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)propanamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been on the compound's potential as a treatment for obesity. Studies have shown that this compound can reduce food intake and body weight in rodents, making it a promising candidate for further research in this area.
Another area of research has been on this compound's potential as a treatment for addiction. Studies have shown that the compound can reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction in humans.
属性
IUPAC Name |
2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13(23-16-9-5-8-15(20)12-16)19(22)21-18-11-4-7-14-6-2-3-10-17(14)18/h4-5,7-9,11-13H,2-3,6,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFNDHMKIBDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1CCCC2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-(2,4,6-trichlorophenoxy)propyl]piperazine oxalate](/img/structure/B4073889.png)
![1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073907.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)
![(4-ethoxyphenyl)[2-(4-methyl-1-piperidinyl)-5-nitrophenyl]methanone](/img/structure/B4073919.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperidine oxalate](/img/structure/B4073934.png)
![1-[2-(3-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4073935.png)
![1-{3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}piperazine oxalate](/img/structure/B4073941.png)

![N-allyl-N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4073959.png)
![1-[4-(2-dibenzo[b,d]furan-2-yl-2-oxoethoxy)phenyl]-1-butanone](/img/structure/B4073971.png)
![1-[4-(4-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4073984.png)
![1-[3-(4-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073987.png)